1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine

Structure-Activity Relationship Receptor binding Positional isomerism

Problem: Positional isomer contamination in phenoxyalkyl-piperazine SAR programs confounds receptor binding data. Solution: 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine (CAS 401802-39-9) provides an authenticated 2,3-dimethyl isomer with an unsubstituted N4 secondary amine-a versatile scaffold for parallel library synthesis. • Unsubstituted N4 NH enables direct alkylation, acylation, or sulfonylation for diverse analog generation • Fixed 2,3-dimethylphenoxy-propyl pharmacophore ensures isomer fidelity; distinct from common 2,6- and 2,5-dimethyl variants • ≥98% purity supports use as an HPLC/LC-MS reference standard for positional isomer resolution • Calculated LogP 2.4, TPSA 24.5 Ų provide predictable parameters for method development

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 401802-39-9
Cat. No. B1299489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine
CAS401802-39-9
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCCCN2CCNCC2)C
InChIInChI=1S/C15H24N2O/c1-13-5-3-6-15(14(13)2)18-12-4-9-17-10-7-16-8-11-17/h3,5-6,16H,4,7-12H2,1-2H3
InChIKeyIVFCTCRRFNNDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine: Structural Baseline


1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine (CAS 401802-39-9, molecular formula C15H24N2O, MW 248.36 g/mol) is a synthetic piperazine derivative characterized by a 2,3-dimethylphenoxy moiety connected to the piperazine ring via a three-carbon propyl linker [1]. Unlike the more widely studied N-arylpiperazine class, this compound bears an unsubstituted secondary amine at the N4 position of the piperazine ring, a feature that fundamentally differentiates its protonation state, hydrogen-bond donor capacity, and potential for further derivatization . The compound is commercially available from multiple reputable chemical suppliers as a research-grade intermediate, typically at ≥95% purity .

Unsubstituted N4 secondary amine for derivatization
2,3-Dimethylphenoxy positional isomer identity
Research-grade intermediate, multi-vendor supply

1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine: Why Substitution Fails


Substitution within the phenoxyalkyl piperazine class is critically sensitive to three structural variables: (i) the position and number of methyl substituents on the phenoxy ring, (ii) the length of the alkyl spacer linking the phenoxy group to the piperazine nitrogen, and (iii) the substitution state of the distal piperazine N4 nitrogen. Published structure-activity relationship (SAR) studies on closely related aroxyalkyl piperazine series demonstrate that even minor positional isomerism—for example, shifting methyl groups from the 2,3- to the 2,6-positions—can alter receptor subtype selectivity profiles, binding affinities, and functional activity outcomes [1]. Furthermore, the presence of a free N-H on the piperazine ring imparts distinct physicochemical properties (calculated XLogP3 of 2.4, single hydrogen bond donor count) compared to N-aryl or N-acyl substituted analogs [2], directly affecting solubility, membrane permeability, and suitability as a synthetic intermediate for further derivatization. Generic replacement with a positional isomer or an N-substituted analog thus risks both pharmacological profile divergence and incompatible downstream chemistry.

Positional isomerism
2,3- vs 2,6-dimethyl substitution may alter receptor selectivity and functional outcomes.
Linker architecture
Propyl spacer vs direct phenyl-piperazine changes pharmacophore geometry and transporter activity.
N4 substitution state
Unsubstituted secondary amine vs N-aryl analogs differ in reactivity, H-bond capacity, and synthetic utility.

1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine: Key Differentiation Evidence


2,3- vs. 2,6-Dimethylphenoxy Isomer Differentiation

The 2,3-dimethyl substitution pattern on the phenoxy ring distinguishes this compound from the more extensively studied 2,6-dimethyl positional isomer (MH-76 series). In published SAR studies of aroxyalkyl piperazine derivatives targeting serotonin and adrenergic receptors, the position of methyl groups on the phenoxy ring was identified as a key determinant of receptor subtype selectivity. Compounds bearing the 2,3-dimethylphenoxy motif (exemplified by compound 5 in the series, 1-[2-(2,3-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine dihydrochloride) demonstrated the lowest effective dose for antidepressant-like activity at 5 mg/kg b.w. in mice, whereas the corresponding 2,6-dimethyl analog exhibited a different potency and efficacy profile [1]. This positional sensitivity indicates that 1-[3-(2,3-dimethyl-phenoxy)-propyl]-piperazine, as an unsubstituted piperazine scaffold bearing the 2,3-dimethyl arrangement, offers a distinct starting point for SAR exploration that cannot be recapitulated by the 2,6-dimethyl isomer.

Isomer Differentiation
Cross-study comparable
Reported lowest effective dose 5 mg/kg (2,3-isomer) vs cardiovascular model response (2,6-isomer)
Supports positional isomer discrimination in SAR
Direct head-to-head data not available
Structure-Activity Relationship Receptor binding Positional isomerism

Propyl Linker vs. Phenyl-Piperazine Analogs

The three-carbon propyl linker between the phenoxy oxygen and the piperazine N1 nitrogen distinguishes 401802-39-9 from direct phenyl-piperazine analogs such as 2,3-dimethylphenylpiperazine (2,3-DMPP, PAL-218). 2,3-DMPP, which lacks the propoxy spacer, functions as a partial serotonin-norepinephrine releasing agent (SNRA) with reported EC50 values of 24-26 nM for serotonin (Emax 85%), 13.7-56 nM for norepinephrine (Emax 62%), and 1,207-1,320 nM for dopamine (Emax 66%) [1]. The introduction of a propoxy linker between the aromatic ring and the piperazine nitrogen in 401802-39-9 fundamentally alters the pharmacophore geometry, increasing the distance between the aromatic recognition element and the basic amine by approximately three bond lengths. Published SAR on phenoxyalkyl piperazine series indicates that alkyl spacer length is a critical determinant of both receptor binding affinity and functional activity, with optimal spacer lengths varying by receptor target [2]. The free N-H moiety on the piperazine ring of 401802-39-9 further differentiates it from 2,3-DMPP, which presents a phenyl-substituted amine.

Linker Architecture
Cross-study comparable
Propyl linker: free N4; 2,3-DMPP: direct phenyl-piperazine, 5-HT EC50 24-26 nM, NE EC50 13.7-56 nM
Propyl spacer alters pharmacophore geometry; transporter activity not assumed
No direct release data for this compound
Linker optimization Monoamine transporters Drug design

Unsubstituted N4 Intermediate vs. N-Substituted Analogs

The unsubstituted N4 secondary amine of 401802-39-9 represents a critical synthetic handle absent in the majority of biologically profiled aroxyalkyl piperazine analogs. Most published pharmacological studies on this chemical class employ 4-(2-methoxyphenyl)piperazine derivatives (e.g., MH-76, HBK-17) or other N-aryl substituted variants, which are terminal pharmacologically active entities rather than versatile intermediates [1]. The free N-H in 401802-39-9 permits subsequent N-alkylation, N-acylation, N-sulfonylation, or N-arylation, enabling systematic SAR exploration at the N4 position. This is reflected in the commercial positioning of 401802-39-9: it is sold as a research intermediate by multiple suppliers (Santa Cruz Biotechnology catalog sc-302883, Leyan catalog 1800674 at 98% purity, AKSci at 95% purity) , whereas N-substituted analogs are typically supplied as reference standards for specific pharmacological targets. The single hydrogen bond donor calculated for 401802-39-9 (versus zero for N,N-disubstituted piperazines) also alters solubility and permeability characteristics [2].

N4 Synthetic Handle
Supporting evidence
1 H-bond donor (N4-H), TPSA 24.5 Ų; N-aryl analogs: 0 donors, terminal agents
Free amine enables derivatization; N-substituted analogs not intermediates
Derivatization potential class-level
Synthetic intermediate Derivatization handle Chemical procurement

Purity Grade and Storage Differentiation

Commercially, 401802-39-9 is available at two distinct purity tiers that directly impact its suitability for different research applications. Leyan supplies the compound at 98% purity (catalog 1800674), suitable for demanding synthetic applications where higher purity reduces side-product formation . AKSci offers the compound at ≥95% purity (catalog 7167CG), with specified long-term storage conditions of a cool, dry environment . Santa Cruz Biotechnology lists the compound at $285.00 per 500 mg (catalog sc-302883), providing an additional procurement option with the quality assurance expected from a major life science supplier . The 2,3-dimethyl substitution pattern distinguishes this compound from analogous 2,5-dimethyl and 2,6-dimethyl phenoxypropyl piperazines available through other vendors, where even minor isomer contamination could confound biological assay interpretation.

Purity Grades
Supporting evidence
≥95% (AKSci), 98% (Leyan); 500 mg $285 (Santa Cruz)
Purity grade selection affects synthetic outcome and impurity profiling
Specify CAS and substitution pattern to avoid isomer confusion
Chemical procurement Quality specification Vendor comparison

1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine: Recommended Applications


N4 Derivatization Scaffold for Piperazine Libraries

The unsubstituted N4 secondary amine of 401802-39-9 makes it uniquely suited as a core scaffold for parallel synthesis of N4-substituted piperazine libraries. Unlike the biologically profiled N-arylpiperazine analogs (e.g., MH-76, HBK-17), which are terminal compounds, 401802-39-9 can undergo alkylation, acylation, or sulfonylation at the N4 position to generate diverse analog series for SAR exploration. This application is supported by the compound's commercial availability at 98% purity from Leyan [1] and its single hydrogen bond donor count, which simplifies reaction monitoring. The fixed 2,3-dimethylphenoxy-propyl pharmacophore can be systematically combined with varying N4 substituents to probe receptor subtype selectivity, particularly in the context of sigma-1, histamine H3, and serotonergic targets where phenoxyalkyl piperazine derivatives have shown activity .

Positional Isomer Reference Standard

The 2,3-dimethyl substitution on the phenoxy ring distinguishes 401802-39-9 from the more common 2,6-dimethyl and 2,5-dimethyl positional isomers employed in pharmacological studies. This unique isomeric identity makes the compound valuable as a reference standard for chromatographic method development (HPLC, LC-MS) aimed at resolving positional isomers in reaction mixtures or purity assessments. The calculated LogP of 2.4 and TPSA of 24.5 Ų [1] provide baseline physicochemical parameters for method optimization. Given that positional isomers can exhibit profoundly different biological activities despite identical molecular formulae, robust analytical discrimination is essential for quality control in any SAR program involving dimethylphenoxy piperazine derivatives.

CNS Chemical Biology Probe Development

The structural features of 401802-39-9—specifically the 2,3-dimethylphenoxy group connected via a propyl linker to an unsubstituted piperazine—align with the pharmacophoric elements identified in the Szczepańska et al. (2022) study of dual histamine H3/sigma-1 receptor antagonists [1]. While the exact compound was not among the primary actives in that publication, the study demonstrated that phenoxyalkyl piperazine derivatives with specific substitution patterns can achieve high-affinity dual receptor antagonism with negligible off-target histamine receptor subtype activity. 401802-39-9 serves as a structural starting point for the design of chemical biology probes targeting the H3/sigma-1 axis, with the N4 position available for introduction of functional groups (e.g., fluorophores, biotin, photoaffinity labels) required for target engagement studies.

Application
Selection Property
Validation Focus
N4 Derivatization Scaffold
Unsubstituted N4 secondary amine
Derivatization efficiency and SAR coverage
Positional Isomer Reference Standard
2,3-Dimethylphenoxy substitution pattern
Chromatographic resolution from 2,5-/2,6-isomers
CNS Chemical Biology Probe Development
Phenoxyalkyl piperazine pharmacophore
H3/sigma-1 receptor binding and selectivity profiling
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